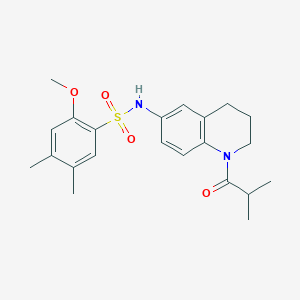

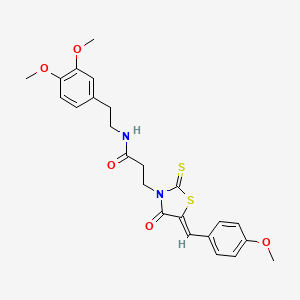

![molecular formula C16H11N5O2S B2906507 N-(5-benzyl-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203048-59-2](/img/structure/B2906507.png)

N-(5-benzyl-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves the condensation of hydrazine carboxamide with phenyl acetic acid to yield 2-benzyl-1,3,4-oxadiazole amine. This intermediate compound is then treated with chloroacetyl chloride at 80 °C to yield N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-chloroacetamide. Further reactions with various substituted amines in the presence of glacial acetic acid furnish N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-acetamide derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a well-separated distribution of the highest occupied molecular orbit (HOMO) and the lowest unoccupied molecular orbital (LUMO).将来の方向性

The compound and its derivatives have potential applications in various fields. For instance, they can be used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets for the detection of primary aromatic amines (PAAs). Further detailed studies with these drugs as potential antimicrobial agents are appreciated .

作用機序

Target of Action

It’s known that 1,3,4-oxadiazole derivatives, which this compound is a part of, have displayed significant anti-cancer potential with diverse modes of actions targeting growth factors, enzymes, kinases, etc .

Mode of Action

1,3,4-oxadiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its target.

Biochemical Pathways

Given the anti-cancer potential of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may affect pathways related to cell proliferation and apoptosis . The downstream effects would likely include alterations in cell growth and survival.

Result of Action

Given the anti-cancer potential of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may induce changes in cell growth and survival, potentially leading to the death of cancer cells .

生化学分析

Biochemical Properties

The compound N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been reported to induce anticancer activity by targeting NF-κB in hepatocellular carcinoma cells . It decreases the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of HCC cells .

Cellular Effects

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide has been found to exert significant effects on various types of cells. It has been reported to induce antiproliferative effect in a dose- and time-dependent manner . Furthermore, it significantly increases the percentage of sub-G1 cell population and induces apoptosis .

Molecular Mechanism

The molecular mechanism of action of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with the NF-κB signaling pathway. It decreases the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of HCC cells . It also abrogates the DNA binding ability and transcriptional activity of NF-κB .

特性

IUPAC Name |

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2S/c22-15(11-6-7-12-13(9-11)21-24-20-12)17-16-19-18-14(23-16)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRODAGYJLCPPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

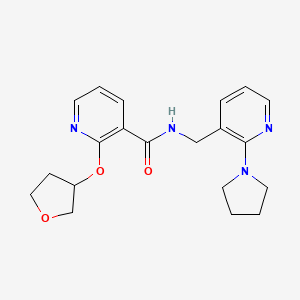

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2906426.png)

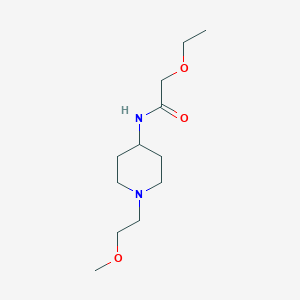

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2906428.png)

![ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-butoxyphenyl)amino)acrylonitrile](/img/structure/B2906436.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2906437.png)

![3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2906439.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2906445.png)